molecular formula C8H12N2O2 B025506 4-(2-methyl-1H-imidazol-1-yl)butanoic acid CAS No. 110525-54-7

4-(2-methyl-1H-imidazol-1-yl)butanoic acid

Cat. No. B025506
M. Wt: 168.19 g/mol
InChI Key: ILAKRGWTYGOVOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-methyl-1H-imidazol-1-yl)butanoic acid involves multiple steps, including the use of ionic liquids or other catalysts to facilitate reactions. For instance, Khaligh et al. (2019) described the synthesis of 4-imidazol-1-yl-butane-1-sulfonic acid ionic liquid, which shows the potential utility of imidazole derivatives in catalysis and solvent applications (Khaligh et al., 2019). Such synthetic approaches highlight the versatility of imidazole-based compounds.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 4-(2-methyl-1H-imidazol-1-yl)butanoic acid, is characterized using techniques such as NMR and FT-IR spectroscopy. The structural analysis provides insight into the plausible alternative structures and the dual solvent-catalyst properties of these compounds. For example, the structural investigation by Khaligh et al. (2019) on imidazole sulfonic acid ionic liquids through NMR demonstrates the complex structural characteristics of imidazole-based compounds (Khaligh et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, showing their broad applicability in synthetic chemistry. Their reactivity can be explored in the context of catalysis, as shown by Khaligh et al. (2019), where the imidazole sulfonic acid ionic liquid exhibited catalytic activity for acetylation reactions, demonstrating good yields and recyclability (Khaligh et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-methyl-1H-imidazol-1-yl)butanoic acid and its derivatives have been studied for their synthesis methods and chemical properties. Kumar et al. (2002) synthesized a β-amino acid, a homologue of L-histidine, from L-histidine methyl ester, emphasizing the importance of protective groups in the synthesis process (Kumar et al., 2002). Zheng-rong (2007) synthesized a key intermediate of Olmesartan, emphasizing the efficiency of the process (Shen Zheng-rong, 2007).

Biological and Pharmacological Applications

The compound has been utilized in the field of nuclear medicine. Qiu et al. (2011) developed novel zoledronic acid derivatives labeled with 99mTc, indicating potential applications in bone imaging due to their selective uptake in the skeletal system and rapid clearance from soft tissues (Qiu et al., 2011). Gomaa et al. (2011) synthesized novel imidazole derivatives showing potent inhibitory activity in a microsomal assay, indicating potential applications in enhancing the biological effects of all-trans retinoic acid (Gomaa et al., 2011).

Material Science and Catalytic Applications

The compound and its derivatives have been explored for material science and catalytic applications. Khaligh et al. (2019) synthesized 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid and demonstrated its dual solvent-catalytic property, particularly in the acetylation of functionalized alcohols (Khaligh et al., 2019).

Sensor Development

Imidazole derivatives have also been used in the development of sensors. Emandi et al. (2018) reported imidazole-based chemosensors for the reversible detection of cyanide and mercury ions, indicating potential applications in environmental monitoring and safety (Emandi et al., 2018).

Safety And Hazards

The safety data sheet for 4-(2-methyl-1H-imidazol-1-yl)butanoic acid indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAKRGWTYGOVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149279
Record name Imidazole-1-butyric acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1H-imidazol-1-yl)butanoic acid

CAS RN

110525-54-7
Record name Imidazole-1-butyric acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-butyric acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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